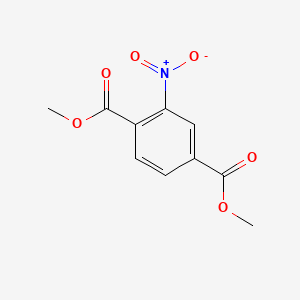

Dimethyl 2-nitroterephthalate

Description

Overview and Significance in Chemical Synthesis

The primary and most well-documented application of dimethyl 2-nitroterephthalate is as a crucial intermediate in the production of Pigment Yellow 155. innospk.com This high-performance pigment is valued for its vibrant color and durability, finding extensive use in paints, coatings, and plastics. innospk.com The synthesis of this pigment underscores the industrial importance of this compound in achieving consistent and stable colorants that can withstand environmental factors. innospk.com

Beyond its role in pigment synthesis, the chemical reactivity of this compound makes it a versatile precursor in organic synthesis. The nitro group can be readily reduced to an amino group, yielding 2-amino-dimethyl-terephthalic acid, which serves as an important intermediate for various dyes. nih.govresearchgate.net This transformation opens avenues for the creation of a diverse range of dyestuffs with tailored properties. Furthermore, the ester groups can be hydrolyzed or transesterified, allowing for the incorporation of the terephthalate (B1205515) moiety into different polymer backbones. ontosight.ai

The compound's utility extends to the synthesis of other valuable chemicals, including 2-nitroterephthalic acid, 2-nitrobenzoic acid, and 2-nitrobenzamide. nbinno.com Its role as a building block for these compounds highlights its significance in the broader landscape of chemical manufacturing.

Historical Context of Nitroterephthalate Derivatives Research

Research into terephthalic acid and its derivatives has a long history, driven by the immense commercial success of polymers like polyethylene (B3416737) terephthalate (PET). The nitration of terephthalic acid and its esters, such as dimethyl terephthalate, to produce nitroterephthalate derivatives has been a subject of study to introduce new functionalities and create novel materials. researchgate.net The introduction of a nitro group onto the terephthalic ring modifies its electronic properties and provides a reactive handle for further chemical transformations.

Historically, the focus has been on leveraging these derivatives for applications in polymer science and dye chemistry. For instance, nitroterephthalic acid has been investigated as a modifier for PET and polyethylene glycol. researchgate.net The development of analytical techniques, such as gas chromatography, has also played a role in the study of nitroterephthalate compounds. glsciencesinc.comsci-hub.seadmin.ch For example, stationary phases modified with nitroterephthalic acid have been developed for the separation of specific analytes like free fatty acids. glsciencesinc.com

Current Research Landscape and Emerging Trends

The current research landscape for this compound and its derivatives is expanding beyond traditional applications. A significant area of emerging interest is their use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govmdpi.commdpi.com MOFs are a class of porous crystalline materials with high surface areas and tunable pore sizes, showing great potential in gas storage and separation, catalysis, and sensing. nih.govmdpi.com The functional groups on the nitroterephthalate ligand can influence the structure and properties of the resulting MOF. For instance, researchers have successfully incorporated the p-nitroaniline motif into the MIL-53 MOF structure using 2-amino-5-nitroterephthalate as the organic linker, resulting in materials with nonlinear optical (NLO) properties. researchgate.net

Another trend is the exploration of this compound as a precursor for novel conjugated polymers. rsc.org These polymers, which possess alternating single and double bonds, are of interest for their electronic properties and potential applications in organic electronics, such as organic field-effect transistors and electrochromic devices. rsc.org The ability to generate polymers with different electronic properties from a single precursor like this compound offers a versatile approach to designing new functional materials. rsc.org

Furthermore, there is ongoing research into more sustainable and efficient production methods for dimethyl terephthalate and its derivatives. marketresearchfuture.com This includes the development of green technologies and the use of alternative feedstocks to reduce the environmental impact of their synthesis. marketresearchfuture.com

Detailed Research Findings

Recent studies have provided detailed insights into the crystallographic and spectroscopic properties of this compound. X-ray diffraction studies have determined its crystal structure, revealing the spatial arrangement of the atoms and the intermolecular interactions. nih.govresearchgate.net Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been used to characterize the compound and have shown good correlation with computational models. researchgate.net

The reactivity of the nitro group has been a key focus. Its reduction to an amine is a critical step in the synthesis of various functional molecules. nih.govresearchgate.net The development of efficient and selective methods for this reduction continues to be an area of active research.

The use of this compound and its parent acid, nitroterephthalic acid, in the synthesis of MOFs is a particularly active field. Researchers are exploring how the choice of metal ions and reaction conditions can lead to MOFs with different topologies and properties. nih.govmdpi.commdpi.comrsc.orgrsc.org For example, the synthesis of MIL-53(Al) has been demonstrated using a continuous flow process, offering a scalable route to this important MOF. rsc.org

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5292-45-5 | innospk.comnbinno.com |

| Molecular Formula | C10H9NO6 | innospk.comontosight.ai |

| Molecular Weight | 239.18 g/mol | innospk.comontosight.ai |

| Appearance | Bright yellow crystalline powder | innospk.comnbinno.com |

| Melting Point | 73-76 °C | innospk.comchemicalbook.com |

| Boiling Point | 353.2 ± 22.0 °C at 760 mmHg | innospk.com |

| Density | ~1.4 ± 0.1 g/cm³ | innospk.com |

| Flash Point | 160.2 ± 24.3 °C | innospk.com |

| Water Solubility | Insoluble | nbinno.com |

Applications of this compound and its Derivatives

| Application Area | Specific Use | Key Compound(s) |

|---|---|---|

| Pigments | Intermediate for Pigment Yellow 155 | This compound |

| Dyes | Intermediate for various dyes | 2-Amino-dimethyl-terephthalic acid |

| Polymers | Monomer/modifier for polyesters | This compound, Nitroterephthalic acid |

| Fine Chemicals | Precursor for other organic compounds | This compound |

| Material Science | Organic linker for Metal-Organic Frameworks (MOFs) | Nitroterephthalate derivatives |

| Analytical Chemistry | Stationary phase in gas chromatography | Nitroterephthalic acid modified polyethylene glycol |

Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl 2-nitrobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYWCKGMOYQZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022223 | |

| Record name | Dimethyl nitroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5292-45-5 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl nitroterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-nitroterephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl nitroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-nitroterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL NITROTEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QLU09DZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Dimethyl 2 Nitroterephthalate

Nitration Reactions for Dimethyl 2-nitroterephthalate Synthesis

The most common method for synthesizing this compound is through the electrophilic nitration of Dimethyl terephthalate (B1205515). This process introduces a nitro group (-NO₂) onto the aromatic ring.

A well-established and high-yielding method for the synthesis of this compound involves the direct nitration of Dimethyl terephthalate using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction is typically carried out in a multi-step process with careful temperature control to ensure selectivity and prevent over-nitration or side reactions. chemicalbook.com Initially, concentrated sulfuric acid is cooled, and nitric acid is added dropwise while maintaining a low temperature. chemicalbook.com Dimethyl terephthalate is then introduced, and the reaction proceeds for a set duration before the temperature is slightly raised to ensure completion. chemicalbook.com

Post-reaction, the product is isolated through filtration and purified. The purification process often involves washing the crude product to remove residual acids, followed by recrystallization from a suitable solvent like ethanol (B145695) to achieve high purity. chemicalbook.com

Table 1: Optimized Reaction Conditions for Nitration of Dimethyl Terephthalate

| Parameter | Value/Description |

| Reagents | Dimethyl terephthalate, 97.7% Nitric Acid, 98% Sulfuric Acid |

| Initial Temperature | 10 to 15°C |

| Secondary Temperature | 15 to 20°C |

| Reaction Time | ~30 minutes at each temperature stage |

| Monitoring | Thin Layer Chromatography (TLC) |

| Work-up | Filtration, washing with 5% aqueous sodium hydroxide, washing with water |

| Purification | Recrystallization from ethanol |

This optimized protocol consistently produces this compound in high yield and purity. Following the described conditions and purification steps, a yield of approximately 95% can be achieved. chemicalbook.com The purity of the final product, as determined by gas chromatography, is typically greater than 99%. chemicalbook.com The melting point of the synthesized compound is recorded between 73.8 to 75.5°C, which aligns with established literature values (73 to 76°C), further confirming the product's high purity. chemicalbook.cominnospk.com

While the combination of nitric and sulfuric acids is a classic and effective method, research into alternative nitrating agents aims to provide milder, safer, and more environmentally friendly options. These modern reagents often circumvent the need for strong mineral acids. researchgate.netnih.gov

Alternative nitrating agents include:

Dinitrogen pentoxide (N₂O₅): An effective and eco-friendly agent that can be used almost stoichiometrically, significantly reducing acidic waste. nih.gov

Acyl nitrates and nitryl halides: These reagents can be used under less harsh conditions, often avoiding excess mineral acids, though they may require strictly anhydrous environments. researchgate.net

N-Nitro compounds: Reagents such as N-nitropyrazoles and N-nitrosuccinimide have been developed as bench-stable, controllable sources of the nitronium ion or nitryl radical, allowing for nitration under mild conditions with exceptional functional group tolerance. unibe.chnih.gov

ipso-Nitration: This strategy involves the nitration of pre-functionalized arenes, such as arylboronic acids, providing a regioselective route to nitroaromatics. nih.govorganic-chemistry.org

These alternative methods represent the ongoing evolution of nitration chemistry, striving for greater efficiency and sustainability. researchgate.net

Nitration of Dimethyl Terephthalate with Fuming Nitric Acid

Derivatization of the Nitro Group in this compound

The nitro group in this compound is a versatile functional group that can be transformed into other functionalities, significantly expanding its utility as a chemical intermediate.

One of the most important transformations of the nitro group is its reduction to a primary amine (-NH₂), yielding Dimethyl 2-aminoterephthalate. This product is a key intermediate for dyes and pharmaceuticals. google.com

A common and efficient method for this reduction is catalytic hydrogenation. google.com This process involves reacting this compound with hydrogen gas in the presence of a metal catalyst. google.com Noble metal catalysts, such as palladium on carbon (Pd/C) or platinum(IV) oxide, are often employed for this purpose. google.comcommonorganicchemistry.com The reaction is typically carried out in a solvent like isopropanol (B130326) under controlled temperature and pressure. google.com

This method is highly effective, achieving a complete conversion of the starting material with high selectivity for the desired amine product. google.com

Table 2: Conditions for Catalytic Hydrogenation of this compound

| Parameter | Value/Description |

| Starting Material | This compound |

| Product | Dimethyl 2-aminoterephthalate |

| Catalyst | Noble metal catalyst (e.g., Pd/C) |

| Solvent | Isopropanol |

| Temperature | 80 - 100°C |

| Pressure | 0.3 - 2.5 MPa |

| Conversion Rate | 100% |

| Selectivity | > 99.5% |

| Yield | > 97% |

Other established reagents for the reduction of aromatic nitro compounds to amines include easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.com These methods provide alternative pathways that can be selected based on the presence of other functional groups in the molecule and desired reaction conditions. commonorganicchemistry.com

Catalytic Hydrogenation Methods

Reactions Involving the Nitro Group for Diverse Chemical Structuresrsc.org

The transformation of the nitro group of this compound into an amino group opens up extensive possibilities for synthesizing a wide array of more complex molecules. The resulting Dimethyl 2-aminoterephthalate serves as a versatile intermediate. The primary amino group can undergo various reactions, most notably diazotization, which then allows for the introduction of numerous other functionalities through azo coupling reactions. organic-chemistry.org

Azo coupling is a powerful reaction for the synthesis of azo compounds, which are widely used as dyes and pigments. researchgate.netnih.gov The process begins with the diazotization of a primary aromatic amine, in this case, Dimethyl 2-aminoterephthalate. This reaction is typically performed by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). byjus.comresearchgate.net This step converts the amino group into a highly reactive diazonium salt. organic-chemistry.org

The resulting diazonium salt is an electrophile and can readily react with an electron-rich aromatic compound, known as the coupling component. researchgate.net Coupling components are typically phenols or other aromatic amines. The electrophilic diazonium salt attacks the para-position of the activated ring of the coupling component, resulting in the formation of a stable azo compound, characterized by the -N=N- linkage. researchgate.net This reaction provides a direct pathway to synthesize a diverse range of azo dyes derived from the this compound skeleton. dnu.dp.ua

Modifications at the Ester Functionalities of this compound

The two methyl ester groups in this compound are primary sites for chemical reactions, allowing for their conversion into other functional groups, which in turn opens up pathways to new molecules.

Transesterification Reactions

Transesterification is another key modification of the ester functionalities, involving the exchange of the methyl group of the ester with another alkyl or aryl group from an alcohol or phenol. This reaction is typically catalyzed by acids, bases, or metal salts.

The transesterification of dimethyl terephthalate with ethylene (B1197577) glycol is a cornerstone of the industrial production of polyethylene (B3416737) terephthalate (PET). unina.itprocess-insights.com This process is typically carried out at high temperatures (150-200°C) in the presence of catalysts such as manganese acetate, cobalt acetate, or zinc acetate. unina.it The methanol (B129727) produced is continuously removed to drive the equilibrium towards the formation of the new ester. unina.it

While specific studies on the transesterification of this compound are not extensively documented in the readily available literature, the general principles of transesterification would apply. The choice of alcohol and catalyst would be crucial in determining the reaction's outcome. For instance, reaction with a diol like ethylene glycol would lead to the formation of a bis(2-hydroxyethyl) 2-nitroterephthalate monomer, a potential building block for polyesters. Transesterification with other alcohols could be used to introduce different ester functionalities, thereby modifying the properties of the resulting molecule. The reaction conditions, including temperature, pressure, and catalyst, would need to be optimized to achieve high conversion and selectivity. researchgate.net

Table 2: Common Catalysts for Transesterification of Dimethyl Terephthalate

| Catalyst Type | Examples |

| Metal Acetates | Manganese acetate, Zinc acetate, Cobalt acetate |

| Metal Oxides | Zinc oxide |

| Organometallics | Tetrabutyl titanate |

Advanced Synthetic Transformations Utilizing this compound as a Precursor

This compound serves as a valuable starting material for more complex molecules and polymers through a series of advanced synthetic transformations. These often involve the initial reduction of the nitro group to an amine, which then opens up a wide array of subsequent reactions.

Buchwald-Hartwig Amination with Dimethyl 2-aminoterephthalate Intermediate

The reduction of the nitro group in this compound to an amino group yields dimethyl 2-aminoterephthalate. This amino-substituted diester is a key intermediate for the construction of more complex nitrogen-containing molecules via reactions such as the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. unina.itviu.cantu.edu.twresearchgate.net In the context of dimethyl 2-aminoterephthalate, this intermediate could theoretically be used as the amine coupling partner with various aryl halides. However, a more common strategy involves the use of the amino group to direct further functionalization or to be transformed into a leaving group (e.g., a halide via a Sandmeyer reaction) which can then participate in a Buchwald-Hartwig amination with another amine.

A more direct application of the Buchwald-Hartwig amination in a related context is the synthesis of amino-substituted aromatic compounds from their corresponding nitro precursors. This is often achieved through a three-step sequence: nitration, reduction of the nitro group to an amine, and then functionalization of the amino group. The Buchwald-Hartwig amination can simplify this process by directly coupling an amine with an aryl halide, avoiding the need for the nitration-reduction sequence. ntu.edu.tw For instance, if a bromo-substituted terephthalate were available, it could be directly aminated using the Buchwald-Hartwig reaction.

Synthesis of Poly(amide-imide)s and Polyesters

The derivatives of this compound, particularly 2-nitroterephthalic acid (obtained via hydrolysis) and dimethyl 2-aminoterephthalate (obtained via reduction), are valuable monomers for the synthesis of high-performance polymers like poly(amide-imide)s and polyesters.

Poly(amide-imide)s: Aromatic poly(amide-imide)s are known for their excellent thermal stability and mechanical properties. ncl.res.in They can be synthesized through the polycondensation of a dicarboxylic acid containing a preformed imide ring with a diamine. lew.roresearchgate.net Alternatively, they can be prepared by the polycondensation of a diamine with a tricarboxylic acid anhydride (B1165640) chloride. In the context of this compound, 2-nitroterephthalic acid can be used as a comonomer in the synthesis of these polymers. The presence of the nitro group can influence the polymer's properties, such as solubility and thermal behavior. More commonly, the nitro group would be reduced to an amino group, and the resulting 2-aminoterephthalic acid or its diester could be used as a monomer. For example, the amino group could react with an anhydride to form an imide ring, and the two carboxylic acid groups would then be available for polymerization with a diamine to form a poly(amide-imide).

Polyesters: Polyesters are synthesized by the polycondensation of a dicarboxylic acid or its diester with a diol. process-insights.com this compound itself can be used as a monomer in transesterification polymerization with a diol, such as ethylene glycol. unina.it The reaction would proceed similarly to the synthesis of PET from dimethyl terephthalate, likely requiring a catalyst and the removal of methanol to drive the polymerization. unina.itprocess-insights.com The resulting polyester (B1180765) would have a nitro group pendant to the polymer backbone, which could be further modified to tune the polymer's properties. For instance, reduction of the nitro group to an amine would introduce a reactive site for cross-linking or grafting. The synthesis of copolyesters using dimethyl terephthalate and various diols has been extensively studied, and these methodologies could be adapted for the polymerization of its nitro-substituted counterpart. researchgate.net

Table 3: Potential Polymerization Reactions Involving Derivatives of this compound

| Polymer Type | Monomers Derived from this compound | Co-monomer |

| Poly(amide-imide) | 2-Nitroterephthalic acid or 2-Aminoterephthalic acid | Diamine, Tricarboxylic acid anhydride |

| Polyester | This compound or 2-Nitroterephthalic acid | Diol (e.g., Ethylene glycol) |

Preparation of Other Aromatic Compounds (e.g., bromination, cyanidation)

The aromatic ring of this compound is susceptible to further functionalization through electrophilic and nucleophilic substitution reactions, allowing for the synthesis of a variety of other aromatic compounds.

Bromination: Electrophilic aromatic bromination is a common method for introducing bromine atoms onto an aromatic ring. The presence of two electron-withdrawing ester groups and a nitro group deactivates the ring towards electrophilic substitution. However, under forcing conditions, bromination can still occur. The regioselectivity of the bromination would be directed by the existing substituents. Reagents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst or in a polar solvent are commonly used for the bromination of deactivated aromatic rings. mdpi.com The specific position of bromination on the this compound ring would depend on the reaction conditions and the directing effects of the substituents.

Cyanidation: The introduction of a cyano group onto the aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present. libretexts.org While the nitro group itself can sometimes act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing groups, this is not always a straightforward transformation. rsc.org A more common approach would be to first introduce a halogen onto the aromatic ring (e.g., through bromination) and then displace the halide with a cyanide ion, typically using a metal cyanide salt like potassium cyanide in a polar aprotic solvent. chemguide.co.uk The reaction of aromatic nitro compounds with cyanide ions can also lead to the formation of Meisenheimer complexes.

Applications of Dimethyl 2 Nitroterephthalate in Advanced Materials Science and Organic Synthesis

Role as a Building Block in Polymer Chemistry

Dimethyl 2-nitroterephthalate is a valuable monomer and intermediate for creating functionalized polymers. The presence of the nitro group allows for subsequent chemical transformations, enabling the introduction of different functionalities into the polymer structure, while the dimethyl ester groups are suitable for polycondensation reactions.

Synthesis of Nitrated Poly(ethylene terephthalate) Copolyesters

Poly(ethylene terephthalate) (PET) is a widely used polyester (B1180765) synthesized through the polycondensation of terephthalic acid or its dimethyl ester, dimethyl terephthalate (B1205515), with ethylene (B1197577) glycol. process-insights.comscranton.eduresearchgate.net The incorporation of a nitro group onto the terephthalate monomer unit, using this compound, would theoretically yield nitrated PET copolyesters. Such functionalized polyesters could serve as precursors for materials with modified properties, where the nitro group can be reduced to an amino group for further derivatization. However, the direct synthesis of nitrated poly(ethylene terephthalate) copolyesters via the polycondensation of this compound with ethylene glycol is not extensively documented in publicly available research literature.

Incorporation into Rigid-Rod Polymers and Graft Copolymers

This compound has been successfully utilized as a starting material for creating pendant groups on rigid-rod polymer backbones, which can then act as sites for grafting other polymer chains. In one documented approach, this compound is a precursor to a monomer used in the synthesis of graft copolymers of rigid-rod poly(p-phenylenebenzobisthiazole) (PBZT).

The process involves reacting this compound with a substituted phenol, such as 2,4,6-trimethylphenol, to synthesize a dimethyl-2-(phenoxy)terephthalate derivative. This modified monomer is then copolymerized into the main backbone of a rigid-rod polymer. The phenoxy group, now attached to the polymer backbone, serves as a reactive site for subsequent grafting reactions. This method allows for the creation of molecular composites where flexible polymer chains are grafted onto a rigid backbone, potentially enhancing properties like processability and toughness.

Precursor for Polyether Ketone Side Chains

Following the incorporation of phenoxy pendant groups onto a rigid-rod polymer backbone as described above, these groups act as initiation sites for the growth of thermoplastic side chains. Research has demonstrated that these 2,6-dimethylphenoxy pendants can be used to graft poly(ether ketone) side chains onto the rigid-rod polymer. This is typically achieved through a grafting reaction in a methanesulphonic acid/phosphorus pentoxide medium. The resulting structure is a graft copolymer with a rigid-rod backbone and flexible poly(ether ketone) side chains, combining the high strength and thermal stability of the rigid polymer with the thermoplastic nature of the side chains.

Table 1: Components in the Synthesis of Grafted Rigid-Rod Polymers

| Component Role | Chemical Name |

| Precursor Monomer | This compound |

| Pendant Group Precursor | 2,4,6-trimethylphenol |

| Rigid-Rod Backbone | Poly(p-phenylenebenzobisthiazole) |

| Grafted Side Chain | Poly(ether ketone) |

| Reaction Medium | Methanesulphonic acid / Phosphorus pentoxide |

Intermediate in Pharmaceutical and Agrochemical Synthesis

The chemical reactivity of this compound makes it a useful intermediate in the synthesis of fine chemicals for the pharmaceutical and agrochemical industries. nbinno.comchemnet.com It serves as a building block for constructing more complex molecules that may possess biological activity. mallakchemicals.com

Synthesis of Diabetes Therapy Candidates (SGLT2 inhibitors)

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of medications used to treat type 2 diabetes. google.com These drugs, which include compounds like dapagliflozin (B1669812) and canagliflozin, work by inhibiting glucose reabsorption in the kidneys. nih.govresearchgate.net The synthesis of these complex C-aryl glucoside molecules involves multi-step processes starting from various chemical precursors. However, based on available scientific literature, there is no direct evidence to suggest that this compound is used as a key intermediate in the established synthetic routes for current SGLT2 inhibitors.

Preparation of Intermediates for Dyes

One of the most significant and well-established applications of this compound is its role as an intermediate in the synthesis of dyes and pigments. nbinno.cominnospk.com It is a crucial raw material for producing high-performance colorants used in paints, coatings, and plastics. innospk.com

Specifically, this compound is the precursor for 2-amino-dimethyl-terephthalic acid. researchgate.net The synthesis involves the reduction of the nitro group on the this compound molecule to an amino group. This resulting aminoterephthalate derivative is an important intermediate for various dyes. researchgate.net Furthermore, this compound is a key intermediate in the industrial production of Pigment Yellow 155, a widely used, vibrant, and durable yellow pigment. innospk.com

Table 2: Quality Specifications for this compound as a Pigment Intermediate

| Parameter | Specification |

| Appearance | Bright yellow crystalline powder |

| Assay | ≥98.5% |

| 4-methoxycarbonyl-3-nitrobenzoic acid | ≤1.2% |

| Dimethyl terephthalate | ≤0.5% |

| Data sourced from industrial specifications. innospk.com |

Reagents for Amine-Selective Bioconjugation

The chemical architecture of this compound makes it an ideal starting material for the synthesis of sophisticated bioconjugation reagents. The process begins with the chemical reduction of the nitro group to an amine, yielding dimethyl 2-aminoterephthalate. This amino group can then be converted into a highly reactive diazonium salt.

Arene diazonium salts derived from terephthalates have been identified as effective reagents for a novel amine-selective bioconjugation strategy. nih.gov This method relies on the coupling of the diazonium compound with primary amines present in proteins. nih.gov The reaction is noteworthy for its efficiency and selectivity, proceeding under mild conditions with short reaction times. nih.gov A key feature of this strategy is the "lock-and-key" mechanism where the diazonium group first captures the protein's amine, and the adjacent ester group then engages in a cyclization reaction that forms a stable, irreversible bond. nih.gov This dual-reaction mechanism ensures that the conjugation is not reversible, providing a robust method for linking molecules to proteins. nih.gov

This technique allows for the direct coupling of densely functionalized and complex molecules to proteins, highlighting the utility of terephthalate-derived reagents in creating advanced bioconjugates for therapeutic and diagnostic applications. nih.gov

Precursor for Imidazotetrazinones and Aminoquinazolines

While not a widely documented mainstream application, the functional groups of this compound and its derivatives present a plausible, albeit multi-step, synthetic pathway for accessing complex heterocyclic structures like imidazotetrazinones and aminoquinazolines.

Imidazotetrazinones: The synthesis of the core imidazotetrazinone structure, found in antitumor drugs like temozolomide, typically involves the cyclization of a 5-diazoimidazole-4-carboxamide (B1140617) intermediate with an isocyanate. nih.gov A hypothetical route starting from this compound would first involve its conversion to 2-aminoterephthalic acid. Subsequent chemical transformations would be required to build the imidazole (B134444) ring onto the aminoterephthalate backbone, a non-trivial synthetic challenge. This would be followed by amidation, diazotization of the amino group, and finally, cyclization to form the fused tetrazinone ring.

Aminoquinazolines: The synthesis of quinazoline (B50416) derivatives often involves the condensation of 2-aminobenzonitriles or 2-aminobenzaldehydes with various reagents. organic-chemistry.orgmdpi.com To utilize this compound as a precursor, it would first be converted to its amino derivative, dimethyl 2-aminoterephthalate. One of the ester groups could then be chemically modified into a nitrile or an aldehyde. For example, conversion to a primary amide followed by dehydration could yield the corresponding nitrile. This functionalized intermediate could then potentially undergo cyclization reactions with reagents like N-benzyl cyanamides to form the 2-aminoquinazoline (B112073) core. mdpi.com These proposed pathways underscore the compound's potential as a versatile starting material for complex heterocyclic synthesis, though they require extensive synthetic development.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

This compound is a crucial precursor for the synthesis of functionalized organic ligands used in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic linker molecules. The properties of MOFs can be precisely tuned by modifying the chemical structure of these organic linkers.

Ligand Synthesis for MOF Construction

The primary use of this compound in MOF chemistry is as a starting material for 2-nitrobenzene-1,4-dicarboxylic acid (H₂-BDC-NO₂) or 2-aminobenzene-1,4-dicarboxylic acid (H₂-BDC-NH₂). The synthesis pathway is straightforward:

Hydrolysis: The two methyl ester groups of this compound are hydrolyzed under basic conditions, followed by acidification, to yield 2-nitroterephthalic acid.

Reduction (Optional): The nitro group of 2-nitroterephthalic acid can be reduced to an amino group to produce 2-aminoterephthalic acid.

These dicarboxylic acids then serve as the organic linkers that coordinate with metal ions (e.g., chromium, zirconium, iron) to self-assemble into highly ordered, porous MOF structures. A prominent example is the synthesis of MIL-101(Cr)-NO₂, where 2-nitroterephthalic acid is reacted with a chromium source.

Influence on MOF Porosity, Lewis Acidity, and Hydrophobicity

The incorporation of a nitro group onto the terephthalate linker significantly influences the physicochemical properties of the resulting MOF.

Lewis Acidity: The nitro group is a strong electron-withdrawing group. Its presence on the organic linker enhances the Lewis acidity of the metal centers within the MOF structure. This increased acidity is a key factor in the catalytic performance of these materials, as the more electrophilic metal sites can more effectively activate substrates.

Hydrophobicity: The introduction of polar functional groups like the nitro group generally increases the hydrophilicity of the MOF's internal surface. This can influence the material's affinity for water and other polar molecules, which is a critical consideration for applications in gas separation and catalysis where the presence of water can be detrimental.

| Property | Influence of -NO₂ Functionalization |

| Porosity | May slightly reduce pore volume and surface area. |

| Lewis Acidity | Increases due to the electron-withdrawing nature of the nitro group. |

| Hydrophobicity | Decreases (increases hydrophilicity) due to the polar nature of the nitro group. |

Catalytic Applications within MOF Structures

The tailored properties of nitro-functionalized MOFs make them effective heterogeneous catalysts for a variety of organic reactions. The enhanced Lewis acidity of the metal centers is a primary driver of their catalytic activity.

For example, MIL-101(Cr)-NO₂ has demonstrated high efficiency as a catalyst in oxidation reactions. It has been successfully employed for the aerobic oxidation of thiophenols to disulfides and for the oxidative desulfurization of dibenzothiophenes, which are important processes in fuel purification. In these reactions, the nitro-functionalized MOF not only acts as a heterogeneous catalyst but can also serve as a radical initiator. A significant advantage of using these MOFs as catalysts is their stability and reusability over multiple reaction cycles with minimal loss of activity.

Structural Elucidation and Spectroscopic Characterization of Dimethyl 2 Nitroterephthalate and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of dimethyl 2-nitroterephthalate provides a definitive determination of its molecular and supramolecular structure in the solid state. The compound crystallizes in the monoclinic space group P2₁/n. nih.gov

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 6.9080 (14) Å |

| b | 12.662 (3) Å |

| c | 12.231 (2) Å |

| β | 98.18 (3)° |

| Volume | 1058.9 (4) ų |

The molecule of this compound is not planar. The two ester groups and the nitro group are significantly twisted out of the plane of the benzene (B151609) ring. nih.gov This deviation from planarity is a result of steric hindrance between the bulky substituent groups on adjacent carbon atoms of the aromatic ring.

Selected Torsion Angles for this compound

| Atoms | Angle (°) |

|---|---|

| C1/O1/C2/O2 plane vs. C3—C8 plane | 9.2 (2) |

| C10/O6/C9/O5 plane vs. C3—C8 plane | 123.3 (6) |

Geometry of C-H⋯O Hydrogen Bonds in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C7—H7A···O4ⁱ | 0.93 | 2.58 | 3.424 (6) | 151 |

| C10—H10B···O1ⁱⁱ | 0.96 | 2.59 | 3.480 (7) | 154 |

| C10—H10C···O2ⁱⁱ | 0.96 | 2.56 | 3.475 (7) | 160 |

Symmetry codes: (i) x-1, y, z; (ii) -x+1/2, y+1/2, -z+3/2

The molecules of this compound are organized into columns that stack along the a-axis of the unit cell. nih.gov These stacked columns are then interconnected by the aforementioned C-H⋯O hydrogen bonds, creating a three-dimensional supramolecular architecture. nih.gov The significant twisting of the substituent groups relative to the benzene ring prevents the formation of π–π stacking interactions between adjacent aromatic rings within the columns. nih.gov This packing arrangement influences the physical properties of the crystal, such as its melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the electronic environment of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the two ester groups. Due to the asymmetry of the molecule, the three aromatic protons are chemically non-equivalent and should, in principle, give rise to separate signals. The six protons of the two methyl groups may or may not be equivalent, depending on the rotational barrier around the C-C and C-O bonds in solution. Spectroscopic data from spectral databases confirm the presence of signals corresponding to these protons.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.5 - 8.5 | m |

The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. This includes the carbon atoms of the benzene ring, the carbonyl carbons of the ester groups, and the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and ester groups. The carbonyl carbons are expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the double-bonded oxygen atoms. Spectral database entries indicate the presence of these characteristic signals.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~165 |

| C-NO₂ (aromatic) | ~150 |

| C-H (aromatic) | ~125 - 135 |

| C-COOCH₃ (aromatic) | ~130 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies proton-proton (¹H-¹H) couplings within a molecule. For this compound, the aromatic protons would exhibit correlations in a COSY spectrum. The proton at position 3 (H3) is expected to show a correlation with the proton at position 4 (H4), and H4 with the proton at position 5 (H5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry and conformation. In this compound, NOE cross-peaks would be anticipated between the protons of the methyl ester groups and the adjacent aromatic protons. For instance, the methyl protons of the ester at position 1 could show a NOE with the aromatic proton at position 6, and the methyl protons of the ester at position 4 with the aromatic proton at position 5.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques map direct one-bond correlations between protons and heteronuclei, typically ¹³C. An HMQC or HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton to its directly attached carbon atom. Similarly, the methyl protons of the two ester groups would show correlations to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying long-range (two- or three-bond) correlations between protons and carbons, which helps in assembling the molecular skeleton. For this compound, HMBC correlations would be expected from the methyl protons to the carbonyl carbon of their respective ester groups and to the aromatic carbons to which the ester groups are attached. The aromatic protons would show correlations to neighboring carbons, including the quaternary carbons of the benzene ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H3 | 8.1-8.3 | 130-135 |

| Aromatic H4 | 7.6-7.8 | 125-130 |

| Aromatic H5 | 8.3-8.5 | 135-140 |

| Methoxy (B1213986) H (C1-ester) | 3.9-4.1 | 52-54 |

| Methoxy H (C4-ester) | 3.9-4.1 | 52-54 |

| Aromatic C1 | - | 130-135 (Quaternary) |

| Aromatic C2 (NO₂) | - | 145-150 (Quaternary) |

| Aromatic C4 (COOCH₃) | - | 130-135 (Quaternary) |

| Carbonyl C (C1-ester) | - | 164-168 |

| Carbonyl C (C4-ester) | - | 164-168 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The ATR-IR spectrum of this compound displays characteristic absorption bands. Strong bands corresponding to the C=O stretching of the ester groups are typically observed in the region of 1720-1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching vibrations of the ester groups are expected in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720-1740 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1530 |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

| C-O (Ester) | Stretching | 1200-1300 |

| Aromatic C-H | Stretching | >3000 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Mass Spectrometry (MS): In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (239.18 g/mol ). researchgate.net Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, characteristic fragments would likely arise from the loss of a methoxy radical (m/z 208) and subsequent loss of carbon monoxide, or the loss of a nitro group (m/z 193).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₀H₉NO₆, the calculated exact mass is 239.042987 u. An experimental HRMS measurement would be expected to be very close to this value, confirming the elemental composition.

Predicted Fragmentation Pattern of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 239 | [M]⁺ (Molecular Ion) |

| 208 | [M - OCH₃]⁺ |

| 193 | [M - NO₂]⁺ |

| 180 | [M - COOCH₃]⁺ |

| 163 | [M - OCH₃ - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the nitro group and the aromatic ring in this compound, results in characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions of the benzene ring and n → π* transitions associated with the nitro and carbonyl groups. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a bathochromic (red) shift of the absorption bands of the parent terephthalate (B1205515) structure. Nitroaromatic compounds typically exhibit strong absorption in the UV region. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* (Aromatic) | 200-280 |

| n → π* (NO₂) | 270-300 |

Theoretical and Computational Studies on Dimethyl 2 Nitroterephthalate

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular structure, electronic properties, and reactivity. For Dimethyl 2-nitroterephthalate, such studies would provide valuable insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is effective for predicting the optimized geometry and various electronic properties of molecules.

Molecular Orbital Analysis (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. chemijournal.comschrodinger.comyoutube.comnih.gov

A detailed molecular orbital analysis, including the energies and spatial distributions of the HOMO and LUMO for this compound, has not been specifically reported in the searched literature. Such an analysis would clarify the regions of the molecule most involved in electron donation and acceptance.

Reactivity Descriptors (e.g., Fukui indices)

Reactivity descriptors derived from conceptual DFT, such as Fukui indices, provide a quantitative measure of the local reactivity of different atomic sites within a molecule. These indices help predict the most likely sites for nucleophilic, electrophilic, and radical attack. joaquinbarroso.com

Specific studies calculating and interpreting the Fukui indices for this compound to pinpoint its reactive centers were not found in the available search results. This type of analysis would be valuable for understanding its reaction mechanisms.

Theoretical Spectroscopic Property Prediction (IR, NMR, UV)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule. While general methods for predicting IR spectra using DFT are well-established, a specific theoretical IR spectrum prediction for this compound was not found. researchgate.netresearchgate.netcheminfo.orgc6h6.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy can be predicted computationally to aid in the assignment of experimental spectra. Although online tools and established computational protocols for NMR prediction exist, a specific theoretical NMR analysis for this compound is not available in the searched literature. nmrdb.orgacdlabs.comyoutube.comnih.govgithub.io

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. nii.ac.jpchemrxiv.orgmit.eduresearchgate.netmdpi.com No specific theoretical UV-Vis spectrum prediction for this compound was identified.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target. frontiersin.orgjetir.orgnih.govf1000research.commdpi.com

There are no specific molecular docking studies reported in the search results that investigate the interactions of this compound with any particular biological receptor. Such studies would be necessary to explore its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are regression or classification models used in chemistry and biology to predict the activities or properties of chemical compounds based on their molecular structures. These models rely on calculated molecular descriptors that encode structural, electronic, and physicochemical features. nih.govresearchgate.netijapbjournal.commdpi.commdpi.commdpi.comfrontiersin.orgresearchgate.net

No QSAR or QSPR studies specifically focused on this compound or a series of closely related compounds were found in the conducted search. To develop such a model, a dataset of compounds with measured biological activity or physical properties would be required.

Mechanistic Investigations of Reactions Involving this compound

Theoretical and computational studies provide invaluable insights into the complex reaction mechanisms involving this compound. While specific mechanistic investigations exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining computational studies on analogous aromatic nitro compounds and related terephthalate (B1205515) esters. The primary reactive sites of this compound are the nitro group and the aromatic ring, making it susceptible to reactions such as catalytic hydrogenation of the nitro group and nucleophilic aromatic substitution (SNAr).

The catalytic reduction of aromatic nitro compounds is a crucial industrial process, often serving as a pathway to synthesize corresponding anilines. srce.hrorientjchem.orgmdpi.com Density Functional Theory (DFT) calculations have been widely employed to elucidate the intricate steps of these reactions. srce.hr The generally accepted mechanism for the hydrogenation of nitroarenes, like this compound, on the surface of a metal catalyst (e.g., Pd, Pt, Ni) involves a series of sequential and parallel steps. orientjchem.org

The reaction typically begins with the adsorption of the nitro compound onto the catalyst surface. nih.gov Computational models suggest that the nitro group's orientation relative to the catalyst surface significantly influences the reduction affinity. nih.gov For instance, a parallel orientation of the nitro group to the surface facilitates stronger interaction and a higher reduction yield. nih.gov The catalytic cycle is believed to proceed through intermediates such as nitroso and hydroxylamine species before the final amine product is formed. srce.hrorientjchem.org

Below is a representative table of computed thermodynamic data for the reduction of nitrobenzene, which serves as a model for the behavior of this compound. These values illustrate the energy changes associated with the key elementary steps in the reduction process.

| Reaction Step | Solvent | Property | Experimental Value (kcal/mol) | Calculated ΔrG° (kcal/mol) |

|---|---|---|---|---|

| PhNO₂ + e⁻ ⇄ PhNO₂•⁻ | DMF | ΔrG° | 26.42 | - |

| PhNO₂ + e⁻ ⇄ PhNO₂•⁻ | MeCN | ΔrG° | 25.73 | - |

| PhNO₂ + e⁻ ⇄ PhNO₂•⁻ | H₂O | ΔrG° | 11.18 | - |

| PhNO + e⁻ ⇄ PhNO•⁻ | DMSO | ΔrG° | 13.20 | - |

| PhNO + 2e⁻ + 2H⁺ ⇄ PhNHOH | H₂O | ΔrG° | -25.34 | - |

This table presents experimental and calculated Gibbs free energy changes for key reduction steps of nitrobenzene, a model compound for this compound. The data is adapted from a comparative study of DFT methods for investigating the reduction mechanisms of aromatic nitro compounds. srce.hr

Another significant class of reactions for this compound is nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to the nitro group. libretexts.org

Theoretical studies have shown that SNAr reactions can proceed through either a stepwise mechanism, involving a stable Meisenheimer complex intermediate, or a concerted mechanism. nih.gov The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.gov For nitro-activated substrates like this compound, the addition of a nucleophile to the aromatic ring is generally the rate-limiting step. nih.gov

Computational analyses, including DFT calculations, are instrumental in determining the activation energies and the geometries of transition states for these reactions. nih.gov The stability of the intermediate Meisenheimer complex is a key factor in the reaction kinetics. The electron-withdrawing nitro group plays a crucial role in stabilizing this negatively charged intermediate through resonance. libretexts.org

The following table provides illustrative calculated activation free energies for the SNAr of various nitroaromatic compounds, which can be considered analogous to potential reactions of this compound.

| Reactant | Nucleophile | Mechanism | Calculated Activation Free Energy (kcal/mol) |

|---|---|---|---|

| p-Chloronitrobenzene | OH⁻ | Stepwise | 22.5 |

| 2,4-Dinitrochlorobenzene | Aniline | Stepwise | 18.9 |

| Picryl chloride | Aniline | Stepwise | 15.2 |

| p-Fluoronitrobenzene | OH⁻ | Concerted | 20.8 |

This table presents representative calculated activation free energies for SNAr reactions of various nitroaromatic compounds, providing insight into the reactivity of this compound. The data is conceptual and based on trends discussed in theoretical studies of SNAr mechanisms. nih.govresearchgate.net

Environmental and Toxicological Considerations in Research

Biodegradation Studies of Nitroterephthalate Building Blocks

Nitroaromatic compounds, including nitroterephthalates, are primarily introduced into the environment through human activities. nih.gov They are known for their resistance to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative degradation by microorganisms. nih.gov Despite this recalcitrance, various microbes have evolved pathways to metabolize these compounds, using them as sources of carbon, nitrogen, and energy. nih.gov

Microbial degradation of nitroaromatic compounds proceeds through several established strategies:

Reduction of the Nitro Group : Anaerobic bacteria can reduce the nitro group to nitroso and hydroxylamino intermediates, ultimately forming the corresponding amines. nih.gov The resulting hydroxylamines can then undergo enzyme-catalyzed rearrangements to form hydroxylated compounds that are substrates for ring-fission. nih.gov

Oxidative Removal of the Nitro Group : Aerobic bacteria can employ monooxygenase or dioxygenase enzymes. Monooxygenases add a single oxygen atom to eliminate the nitro group from nitrophenols, while dioxygenases insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitrite (B80452) group. nih.gov

Fungal Degradation : Fungi such as Phanerochaete chrysosporium have demonstrated the ability to extensively degrade and even mineralize complex nitroaromatic compounds. nih.gov

Studies on the terephthalate (B1205515) building block, specifically dimethyl phthalate (B1215562) esters (DMPE), provide further insight. In a microcosm system simulating a sulfate-reducing environment, dimethyl terephthalate (DMT) was not mineralized over a six-month period. nih.gov Instead, it was transformed into its metabolites, monomethyl phthalate and terephthalic acid. nih.gov This suggests that under certain anaerobic conditions, the ester groups are hydrolyzed, but the aromatic ring remains intact, potentially leading to the accumulation of these metabolites in the environment. nih.gov Researchers isolated specific facultative anaerobes capable of using DMPE isomers as their sole carbon source, including Agrobacterium sp. for DMT. nih.gov

Toxicity Assessment

The toxicological profile of Dimethyl 2-nitroterephthalate has been evaluated using various model organisms, providing insight into its potential impact on aquatic ecosystems.

Toxicity to Tetrahymena pyriformis

The ciliate protozoan Tetrahymena pyriformis is a widely used model organism for aquatic toxicity testing. nies.go.jp Quantitative structure-activity relationship (QSAR) studies, which predict the toxicity of chemicals based on their molecular structure, have been performed on a range of aromatic compounds, including Dimethyl nitroterephthalate. mdpi.com In one such study, the toxicity of Dimethyl nitroterephthalate to T. pyriformis was quantified as the 50% growth inhibition concentration (IGC50). The experimental value was reported in a logarithmic format. mdpi.com

| Compound | Experimental -log IGC50 (mol/L) | Reference |

|---|---|---|

| Dimethyl nitroterephthalate | 0.43 | mdpi.com |

Toxicity to Aquatic Organisms

While specific toxicity data for this compound on fish and crustaceans is limited in the reviewed literature, studies on the closely related compound, dimethyl phthalate (DMP), offer context for the potential ecotoxicity of phthalate esters. Acute toxicity studies have established the concentration of DMP that is lethal to 50% of a test population over a short period.

Data from these studies on representative aquatic organisms are summarized below. The Genus Mean Acute Value (GMAV) represents the geometric mean of all species mean acute values for a particular genus.

| Species | Common Name | GMAV (μg/L) | Reference |

|---|---|---|---|

| Pimephales promelas | Fathead Minnow | 39,000 | epa.gov |

| Oncorhynchus mykiss | Rainbow Trout | 56,000 | epa.gov |

| Lepomis macrochirus | Bluegill | 50,000 | epa.gov |

| Daphnia magna | Cladoceran | 38,919 | epa.gov |

Environmental Fate and Mobility

The environmental fate and mobility of a chemical compound describe its transport and transformation in the environment. For this compound, this is influenced by the characteristics of both the nitroaromatic ring and the phthalate ester functional groups.

Research on dimethyl phthalate esters (DMPE) under sulfate-reducing conditions indicates that these compounds may not be fully mineralized in anaerobic environments. nih.gov The transformation of dimethyl terephthalate into monomethyl phthalate and terephthalic acid suggests that these more polar, and potentially more mobile, metabolites can persist and accumulate. nih.gov This highlights the importance of monitoring not only the parent compound but also its degradation intermediates in the environment. nih.gov

The mobility of nitroaromatic compounds and their transformation products in subsurface environments is significantly affected by sorption processes. dtic.mil For instance, the degradation products of some nitroaromatic compounds, such as aminodinitrotoluenes derived from TNT, exhibit different affinities for soil components like clay minerals compared to the parent compound. dtic.mil This differential sorption behavior influences their transport and bioavailability in soil and groundwater. dtic.mil While direct studies on this compound's mobility are not detailed in the available research, these principles suggest that its environmental transport would be complex, involving both degradation and interaction with soil and sediment matrices.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes and Catalysts

While the synthesis of Dimethyl 2-nitroterephthalate is established, future research will likely focus on developing more efficient, sustainable, and selective synthetic pathways. A key area of investigation is the catalytic hydrogenation of this compound to produce Dimethyl 2-aminoterephthalate, a crucial intermediate for various functional materials. A patented method describes this conversion using a precious metal catalyst in isopropanol (B130326), achieving high purity and yield. google.com Further research could explore the use of more abundant and cost-effective catalysts, such as those based on non-precious metals, to enhance the economic and environmental viability of this process. google.com The development of heterogeneous catalysts could also simplify product purification and catalyst recycling.

Moreover, investigations into alternative nitration methods for the synthesis of the parent nitroterephthalic acid could yield greener processes that minimize the use of harsh acids and improve regioselectivity. researchgate.net The exploration of continuous flow reactors for both the nitration and subsequent esterification and reduction steps could offer enhanced control over reaction parameters, leading to improved safety and efficiency.

Development of New Materials with Tailored Properties

A significant area of future research lies in the use of this compound as a precursor for advanced materials. Its reduction product, 2-aminoterephthalic acid, is a valuable building block for the synthesis of Metal-Organic Frameworks (MOFs). These porous crystalline materials have shown great potential in gas storage, separation, and catalysis. rsc.orgresearchgate.net For instance, luminescent MOFs have been synthesized from 2-aminoterephthalic acid and metal ions like Cu(II) and Zn(II), exhibiting fluorescence properties that can be utilized in chemical sensing. rsc.orgacs.org The amino group in the linker can be further functionalized to tune the properties of the MOF for specific applications, such as the detection of ferric ions or nitroaromatic compounds like TNP. rsc.orgrsc.org

Furthermore, Dimethyl 2-aminoterephthalate can serve as a monomer for the synthesis of novel polyamides and polyesters. bezwadabiomedical.comresearchgate.net By reacting the amino-functionalized terephthalate (B1205515) with various diols or diamines, polymers with tailored thermal and mechanical properties can be produced. elsevierpure.comnih.govresearchgate.net Research into the synthesis of absorbable polyesters from functionalized terephthalic acid derivatives suggests the potential for creating biocompatible and biodegradable materials for biomedical applications. bezwadabiomedical.com The incorporation of the amino group can also enhance properties like dyeability and moisture absorption in fibers derived from these polymers.

| Compound Name | Role in Material Synthesis | Potential Material Application |

| Dimethyl 2-aminoterephthalate | Monomer | Polyamides, Polyesters |

| 2-Aminoterephthalic acid | Organic Linker | Metal-Organic Frameworks (MOFs) |

Further Elucidation of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. Mechanistic studies on the nitration of dimethyl terephthalate could lead to improved control over isomer distribution and minimization of byproducts. researchgate.net While the general mechanism of electrophilic aromatic nitration is well-understood, specific substrate effects and the role of different nitrating agents warrant further investigation in the context of this particular molecule. researchgate.net

The catalytic reduction of the nitro group is another area where mechanistic studies would be beneficial. Understanding the interactions between the substrate, catalyst surface, and hydrogen is key to developing more efficient and selective catalysts. Investigating the kinetics and thermodynamics of the hydrogenation process can provide valuable insights for process optimization.

Broader Scope of Biological and Pharmaceutical Applications

The biological and pharmaceutical potential of this compound and its derivatives remains largely unexplored. Nitroaromatic compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comencyclopedia.pubnih.govmdpi.comdntb.gov.ua The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group within cells, which can generate reactive nitrogen species that are toxic to microorganisms and cancer cells. mdpi.commdpi.com

Future research could focus on synthesizing and screening a library of compounds derived from this compound for various biological activities. For example, derivatives of terephthalic acid have been explored for the synthesis of new heterocyclic compounds with potential biological applications. researchgate.netiau.ir Given that some nitro-fatty acids are being investigated as drug candidates for inflammatory diseases, it would be worthwhile to explore the anti-inflammatory potential of derivatives of this compound. nih.govfrontiersin.org The development of biocompatible materials from terephthalic acid derivatives for applications such as drug delivery and wound healing also opens up avenues for pharmaceutical research. ajast.net It is important to note that the nitro group can be both a pharmacophore and a toxicophore, necessitating careful evaluation of the safety and efficacy of any potential drug candidates. dntb.gov.ua

Q & A

Q. How can researchers address ethical concerns related to environmental release of this compound during experiments?

- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to assess environmental impact. Implement green chemistry principles (e.g., solvent recycling, catalytic reactions) to minimize waste. Collaborate with institutional review boards (IRBs) to ensure compliance with REACH regulations and ZDHC MRSL limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.